

Physical properties of 1-Chloro-2-methylpentane (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2-methylpentane

Cat. No.: B166627

[Get Quote](#)

Physical Properties of 1-Chloro-2-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of **1-Chloro-2-methylpentane**, specifically its boiling point and density. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data for this compound.

Core Physical Properties

1-Chloro-2-methylpentane is a halogenated alkane with the chemical formula $C_6H_{13}Cl$. An accurate understanding of its physical properties, such as boiling point and density, is crucial for its application in various chemical syntheses and developmental processes.

Quantitative Data Summary

The following table summarizes the available quantitative data for the boiling point of **1-Chloro-2-methylpentane**. It is important to note that a definitive experimental value for its density is not readily available in the surveyed literature.

Physical Property	Value	Source
Boiling Point	120 °C	[1]
	128 °C	

Note: Discrepancies in reported boiling points may arise from variations in experimental conditions, such as atmospheric pressure, and the purity of the sample.

Experimental Protocols

For the precise determination of the physical properties of **1-Chloro-2-methylpentane**, established experimental protocols are outlined below. These methodologies are standard in organic chemistry for the characterization of liquid compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common and reliable methods for its determination are the Thiele Tube method and the Distillation method.

1. Thiele Tube Method

This micro method is advantageous when only a small sample of the substance is available.

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source.
- Procedure:
 - A small amount of **1-Chloro-2-methylpentane** is placed in the small test tube.
 - The capillary tube is inverted and placed inside the test tube with the sealed end up.
 - The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
 - The entire assembly is immersed in the Thiele tube containing heating oil.

- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
- The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[\[2\]](#)

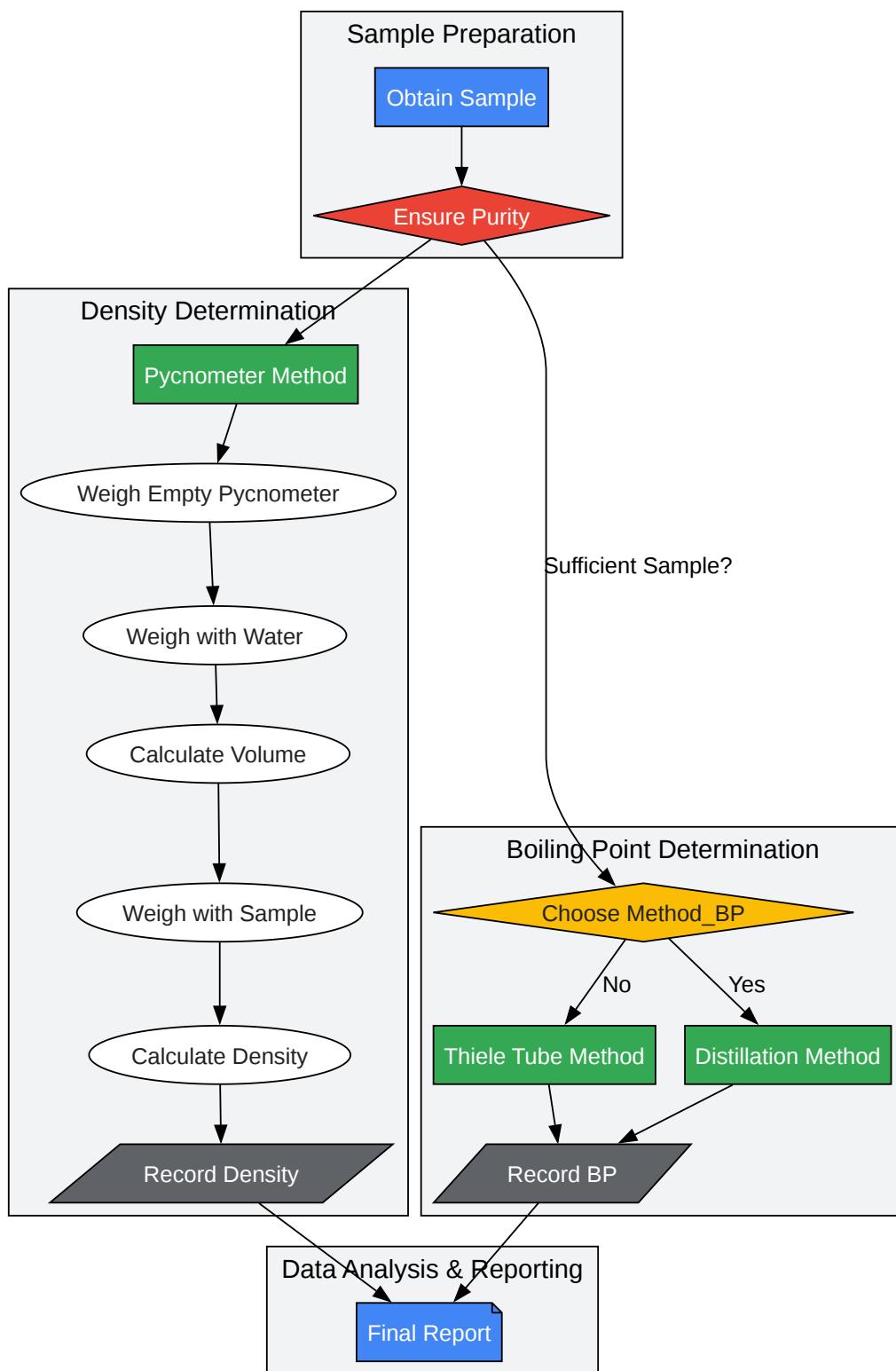
2. Simple Distillation Method

This method is suitable when a larger quantity of the compound is available and can also serve as a purification step.

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
- Procedure:
 - The distillation flask is charged with **1-Chloro-2-methylpentane** and a few boiling chips to ensure smooth boiling.
 - The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.
 - The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.
 - The temperature at which a stable and constant reading is observed during the collection of the distillate is recorded as the boiling point.

Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance. For a liquid like **1-Chloro-2-methylpentane**, a pycnometer is commonly used for accurate density determination.


Pycnometer Method

- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.
- Procedure:
 - The empty, clean, and dry pycnometer is accurately weighed.
 - The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.
 - The pycnometer is then emptied, dried thoroughly, and filled with **1-Chloro-2-methylpentane**.
 - The filled pycnometer is weighed to determine the mass of the **1-Chloro-2-methylpentane**.
 - The density is calculated by dividing the mass of the **1-Chloro-2-methylpentane** by the volume of the pycnometer.

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid organic compound such as **1-Chloro-2-methylpentane**.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of 1-Chloro-2-methylpentane (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166627#physical-properties-of-1-chloro-2-methylpentane-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com